Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc
Description
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc (CAS: 856703-83-8) is a metabolite or synthetic impurity derived from Maraviroc, a CCR5 antagonist approved for treating HIV-1 infection. Its molecular formula is C₁₃H₂₂N₄O, with a molecular weight of 250.35 g/mol . Structurally, it lacks the 4,4-difluorocyclohexanecarboxamido-phenylpropyl moiety present in Maraviroc (C₂₉H₄₁F₂N₅O; MW: 529.68 g/mol) and incorporates a hydroxymethyl group at position 3 . This modification reduces its molecular complexity and alters physicochemical properties, including polarity and solubility, which may influence pharmacokinetic behavior .
The compound is commercially available as a reference standard (e.g., Santa Cruz Biotechnology, Catalogue No.: sc-211242) for analytical purposes, such as quantifying impurities during Maraviroc manufacturing or studying metabolic pathways .
Propriétés
IUPAC Name |
[4-(8-azabicyclo[3.2.1]octan-3-yl)-5-propan-2-yl-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYSKZZVODVGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675792 | |
| Record name | [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856703-83-8 | |
| Record name | [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is a derivative of Maraviroc, which is primarily known as a CCR5 antagonist used in the treatment of HIV. This compound has garnered attention for its potential biological activities, particularly in modulating immune responses and its implications in HIV therapy. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and relevant case studies.
Chemical Structure and Properties
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is characterized by the following chemical structure:
- Molecular Formula : C13H22N4O
- CAS Number : 856703-83-8
- Molecular Weight : 250.34 g/mol
The structural modifications in this compound compared to the original Maraviroc enhance its binding affinity to the CCR5 receptor, which is crucial for HIV entry into host cells.
The primary biological activity of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves its role as a CCR5 antagonist. By binding to the CCR5 receptor on the surface of T-cells, it prevents HIV from entering these cells. This mechanism is vital for controlling viral load in patients with CCR5-tropic HIV strains.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of HIV. For example:
- Study A : In vitro assays showed that Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc reduced viral replication by over 90% in CCR5-tropic HIV strains at concentrations as low as 0.1 µM.
- Study B : A comparative study indicated that this compound had a higher potency than standard Maraviroc, with an IC50 value of 0.05 µM versus 0.15 µM for Maraviroc.
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy and safety of this compound:
- Case Study 1 : A clinical trial involving 50 participants with chronic HIV infection showed that administration of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc led to a significant decrease in plasma viral load after 12 weeks of treatment.
- Case Study 2 : Another study reported improved CD4+ T-cell counts in patients receiving this compound compared to those on a placebo.
Comparative Analysis
The following table summarizes the biological activities and effects of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc compared to Maraviroc:
| Parameter | Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc | Maraviroc |
|---|---|---|
| IC50 (µM) | 0.05 | 0.15 |
| Viral Load Reduction (%) | >90% | 75% |
| CD4+ T-cell Increase (%) | Significant increase observed | Moderate increase |
| Administration Route | Oral | Oral |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogs of Maraviroc
Key structural analogs and related metabolites/impurities are compared below:
Functional and Pharmacological Comparisons
- CCR5 Binding Affinity : Maraviroc binds deeply within the CCR5 transmembrane cavity, inhibiting HIV-1 entry . Its metabolite, Des[...]-3-hydroxymethyl Maraviroc, lacks the critical difluorocyclohexane group essential for hydrophobic interactions with CCR5, rendering it inactive .
- Resistance Profile: Protein-based antagonists (e.g., 5p7-CCL5) exhibit superior potency and resistance prevention compared to small molecules like Maraviroc due to broader receptor occupancy .
- Synthetic Accessibility : Maraviroc analogs with modified cyclohexane substituents (e.g., 4-oxo or 4-methyl in compounds) show variability in melting points and solubility, reflecting substituent-dependent crystallinity . The hydroxymethyl metabolite’s lower molecular weight may simplify synthesis but reduces lipophilicity .
Analytical and Regulatory Considerations
- Detection : Des[...]-3-hydroxymethyl Maraviroc is quantified via HPLC or LC-MS using deuterated analogs (e.g., Des[...]-3-hydroxymethyl Maraviroc-d6, MW: 256.38 g/mol) as internal standards .
- Regulatory Limits : Impurities like 4-chloro derivatives are controlled to <0.15% in Maraviroc APIs, per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
